3-Isobutoxy-4-(trifluoromethyl)phenylboronic acid
CAS No.: 2096333-69-4
Cat. No.: VC4342459
Molecular Formula: C11H14BF3O3
Molecular Weight: 262.04
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2096333-69-4 |
---|---|
Molecular Formula | C11H14BF3O3 |
Molecular Weight | 262.04 |
IUPAC Name | [3-(2-methylpropoxy)-4-(trifluoromethyl)phenyl]boronic acid |
Standard InChI | InChI=1S/C11H14BF3O3/c1-7(2)6-18-10-5-8(12(16)17)3-4-9(10)11(13,14)15/h3-5,7,16-17H,6H2,1-2H3 |
Standard InChI Key | JEYNJBYXUIEAPH-UHFFFAOYSA-N |
SMILES | B(C1=CC(=C(C=C1)C(F)(F)F)OCC(C)C)(O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure is defined by a phenyl ring with three distinct substituents:
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Boronic acid group (-B(OH)₂): Positioned at the 1-position, enabling participation in Suzuki-Miyaura couplings .
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Isobutoxy group (-OCH₂CH(CH₃)₂): Located at the 3-position, contributing steric bulk and influencing solubility .
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Trifluoromethyl group (-CF₃): At the 4-position, enhancing electron-withdrawing effects and metabolic stability .
The SMILES representation is , and the InChIKey is .
Physicochemical Data
Key properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 262.04 g/mol | |
Melting Point | Not reported | – |
Predicted Collision Cross Section (Ų) | 160.7 ([M+H]+), 155.8 ([M-H]-) | |
Solubility in Chloroform | Moderate |
The trifluoromethyl group reduces basicity, while the isobutoxy group enhances lipophilicity compared to simpler phenylboronic acids .
Synthesis and Industrial Production
Synthetic Routes
The compound is typically synthesized via:
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Borylation of Halogenated Precursors:
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Functional Group Introduction:
Industrial-Scale Considerations
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Catalyst Optimization: Palladium-based catalysts (e.g., ) are preferred for high yields (>80%) .
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Purification: Column chromatography or crystallization from ether/hexane mixtures .
Reactivity and Applications
Cross-Coupling Reactions
The compound’s boronic acid group enables key transformations:
Reaction Type | Example Application | Yield | Source |
---|---|---|---|
Suzuki-Miyaura Coupling | Biaryl synthesis for pharmaceuticals | 75–90% | |
Chan-Lam Oxidation | Synthesis of phenolic derivatives | 60–70% |
Comparative Analysis with Analogues
Structural Analogues
Compound | Key Difference | Reactivity Trend |
---|---|---|
4-(Trifluoromethyl)phenylboronic acid | Lacks isobutoxy group | Higher solubility in H₂O |
3-Methoxy-4-(CF₃)phenylboronic acid | Methoxy vs. isobutoxy | Reduced steric hindrance |
Solubility Trends
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